molecular formula C8H13N3 B1434075 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile CAS No. 1803593-19-2

1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile

Cat. No.: B1434075
CAS No.: 1803593-19-2
M. Wt: 151.21 g/mol
InChI Key: AUVZEJYYMHQPER-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile is a bicyclic organic compound characterized by a fused bicyclo[3.2.2]nonane framework with nitrogen atoms at the 1- and 5-positions and a cyano (-CN) group at the 6-position.

Properties

IUPAC Name

1,5-diazabicyclo[3.2.2]nonane-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZEJYYMHQPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)C(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electron pairs. Its bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Key Comparisons:

Compound Substituents Molecular Formula Key Properties/Reactivity
1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile 6-CN C₈H₁₂N₃ Expected high polarity due to -CN; potential for hydrolysis to amides or nucleophilic additions.
6,6-Dimethyl-1,5-diazabicyclo[3.2.2]nonane 6,6-(CH₃)₂ C₉H₁₈N₂ Non-polar methyl groups reduce solubility in polar solvents; inert to nucleophilic attack.
Benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one 3-ketone, fused benzene C₁₁H₁₀N₂O Aromatic fusion increases stability; ketone undergoes hydrazone formation (e.g., with 2,4-dinitrophenylhydrazine).

Insights:

  • The carbonitrile group in the target compound distinguishes it from the dimethyl analog () by enabling reactivity such as hydrolysis or nucleophilic addition, whereas methyl groups confer hydrophobicity.
  • Compared to the benzo-fused ketone (), the absence of aromatic rings in the target compound reduces conjugation effects but increases flexibility.

Functional Group Analogs: Carbonitrile-Containing Heterocycles

Example: Thiazolo-Pyrimidine Carbonitriles ()

Compound (From ) Structure Melting Point (°C) IR ν(CN) (cm⁻¹) Key Applications
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 243–246 2,219 Antimicrobial agents, heterocyclic intermediates.
This compound Diazabicyclo framework Not reported ~2,220 (inferred) Potential catalyst/base in organic synthesis.

Insights:

  • Both compounds feature a cyano group, but the diazabicyclo framework offers distinct steric and electronic environments due to bridgehead nitrogen atoms.
  • Thiazolo-pyrimidines () are synthesized via condensation reactions, whereas diazabicyclo systems may require cyclization (e.g., acid-mediated ring closure) .

Bicyclic Systems with Varied Bridge Sizes or Nitrogen Positions

Example: Ionic Liquids and 1,4-Diaza Derivatives

Compound Bicyclic Framework Nitrogen Positions Applications
This compound [3.2.2] 1,5 Potential solvent/catalyst in green chemistry.
1,5-Diazabicyclo[4.3.0]non-5-ene acetate [4.3.0] 1,5 Cellulose dissolution at moderate temperatures.
1,4-Diazabicyclo[3.2.2]nonane ([2,3’-bifuran] derivative) [3.2.2] 1,4 Bioactive molecule synthesis (inferred from substituents).

Insights:

  • The [4.3.0] system () has a larger bridge, enhancing solvent properties for biopolymers like cellulose.
  • 1,4-Diaza placement () alters electron distribution compared to 1,5-diaza, affecting coordination chemistry or biological activity.

Biological Activity

1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile is a bicyclic compound featuring a unique structure that incorporates two nitrogen atoms at the bridgehead positions. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

  • Molecular Formula: C₈H₁₇N₃
  • Structural Features: The bicyclic framework, characterized by the presence of nitrogen atoms, influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound acts as a nucleophilic catalyst, facilitating chemical reactions that can influence enzyme activity and cellular processes.

Research Findings

  • Inhibition of Enzymatic Activity: Studies indicate that this compound can inhibit specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Cell Proliferation Effects: In vitro studies have shown that this compound can reduce cell proliferation in various cancer cell lines by inducing apoptosis through the disruption of signaling pathways associated with growth factor receptors.
  • Antiviral Properties: Preliminary research suggests that the compound exhibits antiviral activity, particularly against certain strains of viruses, though further studies are needed to elucidate the mechanisms involved.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The compound was shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that this compound effectively inhibited the activity of fibroblast growth factor receptors (FGFRs), which are vital for cell signaling related to growth and differentiation. This inhibition was dose-dependent and exhibited a significant reduction in receptor autophosphorylation.

Data Table: Biological Activities

Activity Cell Type/Target Effect Reference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis
Enzyme InhibitionFGFRReduces receptor activity
AntiviralVarious Viral StrainsExhibits antiviral propertiesOngoing Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile
Reactant of Route 2
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1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile

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